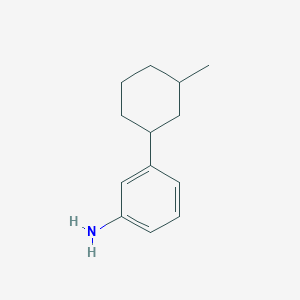

3-(3-Methylcyclohexyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H19N/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h3,6-7,9-11H,2,4-5,8,14H2,1H3 |

InChI Key |

DGWULJJMQATFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Methylcyclohexyl Aniline and Its Derivatives

Catalytic Approaches to Carbon-Nitrogen Bond Formation

Catalytic methods are at the forefront of synthetic strategies for N-cyclohexylanilines, offering advantages in terms of efficiency, atom economy, and the potential for asymmetric synthesis. These approaches often utilize transition metals or organocatalysts to facilitate the desired transformation under milder conditions than classical methods.

Palladium-Catalyzed Reductive Coupling Strategies for N-Cyclohexylanilines

Palladium catalysis has proven to be a powerful tool for the synthesis of N-cyclohexylanilines. One notable strategy involves the direct reductive coupling of phenols with anilines. nih.govnih.govrsc.org This method is particularly significant as phenols are readily available from lignin, a renewable biomass source. nih.govnih.gov The reaction typically employs a palladium catalyst and a hydrogen donor, such as sodium formate, to avoid the use of high-pressure hydrogen gas. nih.govnih.gov This approach allows for the synthesis of a diverse range of secondary and tertiary substituted cyclohexylamines in moderate to excellent yields under convenient conditions. nih.govnih.gov

The mechanism of this transformation is believed to involve the cleavage of the C(Ar)-O bond in the phenol (B47542) to form a cyclohexanone (B45756) intermediate, which then undergoes reductive amination with the aniline (B41778). rsc.org Another variation of this palladium-catalyzed approach utilizes hydrazine (B178648) or hydroxylamine (B1172632) as the nitrogen source in the reaction with phenols. sorbonne-universite.frnii.ac.jp The reaction proceeds through the formation of a cyclohexanone intermediate from the phenol, which then condenses with hydrazine to form a hydrazone or azine. sorbonne-universite.fr Subsequent reduction of this intermediate yields a key cyclohexylamine (B46788), which can then react with another molecule of cyclohexanone to produce the final N-cyclohexylaniline product after oxidative aromatization. sorbonne-universite.fr

A bifunctional palladium/acid solid catalyst has also been developed for the direct synthesis of cyclohexylanilines from nitrobenzenes. rsc.orgcapes.gov.br This system utilizes palladium nanoparticles on a carbon support in conjunction with a Brønsted acid to facilitate a hydrogenation-amine coupling cascade reaction at room temperature, affording good yields and selectivity. rsc.orgcapes.gov.br

Diastereo- and Enantioselective Reductive Amination of Cycloaliphatic Ketones with Aryl Amines

The direct asymmetric reductive amination (DARA) of cycloaliphatic ketones with aryl amines represents a highly desirable strategy for synthesizing chiral N-cyclohexylanilines. dicp.ac.cn Preformed chiral palladium complexes have emerged as effective catalysts for this transformation, enabling the diastereo- and enantioselective synthesis of N-cycloalkylamines. dicp.ac.cnrsc.org These reactions can produce chiral amines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org

For instance, the asymmetric reductive amination of 2-methylcyclohexanone (B44802) using a chiral palladium catalyst yields cis-N-(2-methylcyclohexyl)amines with good to excellent enantioselectivities. dicp.ac.cnrsc.org The steric properties of the aniline derivative have been shown to significantly influence the stereocontrol of the reaction. rsc.org Similarly, the reaction of (R)-(+)-3-methylcyclohexanone with various anilines using a specific chiral palladium catalyst can lead to the formation of trans-3-methylcyclohexylamine derivatives with excellent enantioselectivity. rsc.org The choice of catalyst is crucial, as different chiral ligands can lead to varying degrees of yield and stereoselectivity. dicp.ac.cn It has been observed that increasing the reaction temperature can improve both the yield and stereoselectivity in some cases. dicp.ac.cn

Imine reductases (IREDs) have also been explored for the reductive amination of cyclohexanones. While some IREDs show good conversion for the amination of cyclohexanone with aniline, the efficiency can be influenced by factors such as the choice of co-solvent. rsc.org For example, the conversion of cyclohexanone with aniline using a particular IRED was improved by the addition of cyclohexane (B81311) as a co-solvent. rsc.org The reductive amination of (R)-3-methylcyclohexanone with ammonia (B1221849) using an IRED has been shown to produce (1S,3R)-3-methylcyclohexylamine with high diastereomeric excess. rsc.org

Copper Nanoparticle Catalysis in C-N Bond Formation Reactions

Copper-catalyzed C-N bond formation has gained traction as a more economical alternative to palladium-based systems. rsc.org Unsupported copper nanoparticles (CuNPs) have been investigated for the arylation of amines, including cyclohexylamine. mdpi.com While the use of unsupported CuNPs for C-N bond formation is not as common as supported nanoparticles, studies have shown their potential. mdpi.com For the arylation of cyclohexylamine, it has been observed that bulk copper oxide (CuO) and nano-sized CuO can provide similar results. researchgate.net

Supported copper nanoparticles, for example on titania or activated carbon, have been successfully employed in the arylation of nitrogen-containing heterocycles. rsc.org The choice of support can influence the catalyst's effectiveness and reusability. rsc.org Copper-catalyzed reactions involving N-centered radicals have also emerged as a promising method for constructing C-N bonds. nih.gov

The general mechanism for copper-catalyzed cross-coupling reactions often involves Cu(I) species, which can be generated from Cu(0) or Cu(II) precursors. researchgate.net These Cu(I) species, often stabilized by ligands, are considered the active catalytic species in the C-N bond-forming process. researchgate.net

Brønsted Acid-Catalyzed Organocatalytic Cascade Reactions for Substituted Cyclohexylamines

Organocatalytic cascade reactions provide a powerful strategy for the synthesis of complex molecules like substituted cyclohexylamines from simple precursors. organic-chemistry.orgthieme-connect.commpg.dempg.deresearchgate.net A notable approach involves a triple organocatalytic cascade reaction for the preparation of trans-3-substituted cyclohexylamines from 2,6-diones. thieme-connect.com This reaction merges enamine catalysis, iminium catalysis, and Brønsted acid catalysis. thieme-connect.com

In this process, the aniline substrate, in combination with a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA·H2O), acts as an aminocatalyst. thieme-connect.com It facilitates an aldol (B89426) condensation–conjugate reduction cascade that concludes with a Brønsted acid-catalyzed reductive amination, incorporating the aniline into the final product. thieme-connect.com This method provides good yields and diastereoselectivities for trans-3-substituted cyclohexylamines. thieme-connect.com

A variation of this strategy employs a chiral Brønsted acid and an achiral amine to achieve an asymmetric synthesis of 3-substituted cyclohexylamines. organic-chemistry.org This organocatalytic asymmetric cascade involves an aldolization-dehydration-conjugate reduction-reductive amination sequence. organic-chemistry.org Using a chiral phosphate (B84403) catalyst, this method can deliver cyclohexylamine products in high yields with excellent enantioselectivities (often >90% ee) and good diastereoselectivities, favoring the cis-isomer. organic-chemistry.org The integration of multiple catalytic cycles in a single pot highlights the efficiency of this approach. organic-chemistry.org

Para-Selective C–H Olefination of Aniline Derivatives via Palladium/S,O-Ligand Catalysis

The direct functionalization of C-H bonds is a highly attractive and atom-economical synthetic strategy. A significant advancement in this area is the development of a highly para-selective C-H olefination of aniline derivatives using a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.govresearchgate.netacs.orgrsc.orgru.nlnih.gov This methodology is notable for its broad substrate scope, accommodating a wide range of aniline derivatives, including those with electron-withdrawing groups, and its operational simplicity. nih.govresearchgate.netacs.orgru.nlnih.gov

The reaction proceeds under mild conditions and can be performed aerobically. nih.govresearchgate.netru.nlnih.gov The S,O-ligand is crucial for the high para-selectivity and the enhanced reactivity observed in this system. nih.govresearchgate.netacs.orgru.nlnih.gov This catalytic system has been shown to be effective for the olefination of various N-substituted anilines, including N-benzyl and N,N-dialkyl anilines, with different activated olefins such as acrylates. nih.govru.nl For example, the reaction of N,N-diethylaniline with cyclohexyl acrylate (B77674) using this system provides the para-olefinated product in high yield. nih.govru.nl Mechanistic studies suggest that the S,O-ligand facilitates the formation of more reactive cationic palladium species, which accelerates the reaction. rsc.org

Table 1: Olefination of N,N-diethylaniline with various olefins using Pd/S,O-ligand catalysis. nih.govru.nl

| Olefin | Product | Yield (%) |

| Methyl acrylate | 4a | 96 |

| Cyclohexyl acrylate | 4b | 85 |

| Phenyl acrylate | 4c | 91 |

| α-Methylene-γ-butyrolactone | 4d | 99 |

| N,N-dimethylacrylamide | 4e | 75 |

| Methyl vinyl ketone | 4f | 62 |

| Diethyl vinylphosphonate | 4g | 78 |

| Ethyl vinyl sulfone | 4h | 60 |

Stoichiometric and Classical Synthetic Routes

While catalytic methods are often preferred, classical stoichiometric routes remain relevant for the synthesis of N-cyclohexylanilines. A common traditional method involves the reaction of an amine with an alkyl halide via nucleophilic substitution. Another established route is the reductive amination of a ketone, where a cyclohexanone is reacted with an aniline in the presence of a reducing agent. Dehydrogenative aromatization has also emerged as a strategy for synthesizing N-substituted anilines from the reaction of cyclohexanones with amines. semanticscholar.org However, a challenge in the synthesis of primary anilines from cyclohexanones and ammonia is the subsequent condensation of the product aniline with the starting ketone, which can lead to the formation of N-cyclohexylanilines as byproducts. researchgate.netresearchgate.net

Generation of Acetamide (B32628) and Thioimidazoline Analogs

The synthesis of acetamide and thioimidazoline analogs incorporating a methylcyclohexyl moiety has been explored to develop novel compounds with specific biological activities. rsc.org A key strategy involves a multi-step synthesis beginning with the addition of an appropriate alkyl bromide, such as methylcyclohexyl bromide, to a precursor, followed by the generation of an acetamide intermediate which then reacts with a thioimidazoline compound. rsc.org

A general synthetic route is outlined below:

An initial reaction involves refluxing a starting material with methylcyclohexyl bromide to introduce the bulky steric group. rsc.org

The resulting product is then reacted with chloroacetyl chloride to form an acetamide intermediate. rsc.org

Finally, this acetamide derivative is reacted with a thioimidazoline to yield the target analogs. rsc.org

This methodology was used to synthesize a series of derivatives to investigate structure-activity relationships (SAR). Research indicated that the presence of a tertiary acetamide, as opposed to a secondary one, led to more potent compounds. rsc.org Furthermore, the distance between the aromatic group and the amide nitrogen was found to be critical, with an optimal spacing of 2-3 carbons. rsc.org Derivatives containing the methylcyclohexyl group were specifically designed to probe the impact of a large steric moiety on the compound's activity. rsc.org

Table 1: Synthesis of Thioimidazoline Analogs with Methylcyclohexyl Moiety

| Compound ID | Description | Key Synthetic Step |

|---|---|---|

| 31-34 | Analogs containing a methylcyclohexyl moiety and a tertiary acetamide. | Reaction of a methylcyclohexyl-containing acetamide with a thioimidazoline. rsc.org |

| 37 | Acetamide intermediate. | Reaction with chloroacetyl chloride. rsc.org |

| 36 | Methylcyclohexyl-containing precursor. | Refluxing with methylcyclohexyl bromide. rsc.org |

Phosphoramidate (B1195095) Synthesis Involving Cyclohexylamine Moieties

Phosphoramidates are a significant class of organophosphorus compounds, and their synthesis often involves the coupling of an amine with a phosphorus-containing reagent. nih.gov Methodologies for synthesizing phosphoramidates using cyclohexylamine and its derivatives are well-established, primarily through oxidative cross-coupling reactions like the Atherton-Todd reaction or via salt elimination methods. nih.govresearchgate.net

In the Atherton-Todd reaction, a dialkyl H-phosphonate reacts with an amine, such as cyclohexylamine, in the presence of a base and a carbon tetrahalide (e.g., CCl4). nih.govresearchgate.net This method allows for the in-situ generation of the phosphorylating agent. The scope of this reaction has been explored with various amines, including cyclohexylamine, yielding phosphoramidate products in moderate to high yields (62-92%). nih.gov

Another common route is the salt elimination method, which involves the reaction of an amine with a suitable phosphoryl halide. researchgate.net Catalytic approaches have been developed to avoid the use of stoichiometric bases and hazardous halogenating agents. For instance, phase-transfer catalysts like [n-Bu4N]Br or [BnEt3N]Cl can facilitate the phosphorylation of amines, including cyclohexylamine and aniline, with dialkyl H-phosphonates. nih.gov These methods can produce pure phosphoramidates in yields ranging from 35% to 93% after recrystallization. nih.gov

Table 2: Selected Methods for Phosphoramidate Synthesis with Cyclohexylamine

| Method | Reagents | Catalyst/Conditions | Yield Range |

|---|---|---|---|

| Atherton-Todd Reaction | Dialkyl H-phosphonate, Cyclohexylamine, CCl4 | Triethylamine | 62–92% nih.gov |

| Salt Elimination | Dialkyl H-phosphonate, Cyclohexylamine | [BnEt3N]Cl | 35–93% nih.gov |

| In situ Halogenation | (EtO)2P(O)OH, Aniline, Bromine | (Me2N)3P | 59–91% nih.gov |

Direct and One-Pot Synthetic Strategies

Synthesis from Cyclohexanone Oximes and Cyclohexenone Oximes to Primary Anilines

A novel and efficient pathway for the synthesis of primary anilines involves the direct conversion of cyclohexanone oximes and cyclohexenone oximes. researchgate.netnih.gov This approach serves as a valuable alternative to classical methods that typically start from arenes. nih.gov A key development in this area is the use of a Magnesium-Aluminum layered double hydroxide (B78521) (Mg-Al LDH) supported Palladium (Pd) catalyst (Pd(OH)x/LDH). researchgate.netnih.gov

This catalytic system operates under ligand-, additive-, and hydrogen-acceptor-free conditions and demonstrates high efficiency and selectivity. nih.gov The reaction proceeds through a dehydration/dehydrogenation sequence. researchgate.netnih.gov The basic LDH support and the active Pd species work in concert to facilitate the transformation. researchgate.netnih.gov The substrate scope is broad, accommodating various substituted cyclohexanone oximes and cyclohexenone oximes, consistently producing the corresponding primary anilines in high yields. nih.govacs.org An important advantage of this method is the heterogeneous nature of the catalyst, which allows for its recovery and reuse multiple times without a significant loss of performance. researchgate.netnih.gov

Furthermore, this strategy has been extended to a one-pot synthesis directly from cyclohexanones by reacting them with hydroxylamine in the presence of the same catalyst. researchgate.netnih.gov This one-pot method also provides good to excellent yields of the primary aniline products. nih.gov

Another approach utilizes homogeneous Pd catalysts for the conversion of cyclohexenone O-pivaloyl oximes to primary anilines, inspired by the Semmler-Wolff reaction but under milder conditions. scispace.comacs.org This method involves the oxidative addition of the oxime N–O bond to a Pd(0) complex. scispace.comacs.org

Table 3: Yields for the Synthesis of Primary Anilines from Oximes

| Catalyst System | Substrate Type | Yield Range | Reference |

|---|---|---|---|

| Pd(OH)x/LDH | Cyclohexanone Oximes & Cyclohexenone Oximes | 75% to >99% | nih.gov |

| Pd(OH)x/LDH | Cyclohexanones & Hydroxylamine (One-Pot) | 66-99% | nih.gov |

| Homogeneous Pd | Cyclohexenone O-pivaloyl oximes | Moderate-to-low (≤ 60%) | scispace.com |

Sequential Hydrogenation/Reductive Amination Protocols for Arylamines

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-substituted arylamines from carbonyl compounds and amines. organic-chemistry.org The synthesis of a compound like N-(3-Methylcyclohexyl)aniline can be efficiently achieved through the reductive amination of 3-methylcyclohexanone (B152366) with aniline or, conversely, the reaction of cyclohexanecarboxaldehyde (B41370) derivatives with an appropriate aniline precursor, followed by reduction.

Modern protocols often employ transfer hydrogenation, which uses a hydrogen donor like formic acid or a Hantzsch ester in place of gaseous hydrogen, offering milder and operationally simpler conditions. organic-chemistry.orgrsc.orgresearchgate.net Iridium complexes have emerged as highly effective catalysts for these transformations. rsc.orgmdpi.com For instance, an iridium-catalyzed reductive amination of diketones with aromatic amines using formic acid as the hydrogen source has been developed to produce β- and γ-amino alcohols. rsc.org This demonstrates the utility of iridium catalysts in forming C-N bonds via reductive amination. rsc.org

A typical sequential protocol involves two key steps:

Imine Formation: The condensation of the ketone (e.g., 3-methylcyclohexanone) with the arylamine (e.g., aniline) to form an imine intermediate. This step is often catalyzed by an acid.

Hydrogenation: The subsequent reduction of the imine to the corresponding secondary amine. This can be achieved using various reducing agents, such as sodium borohydride, or through catalytic transfer hydrogenation. organic-chemistry.org

The direct reductive cross-coupling of nitroarenes with ketones offers a more atom- and step-economical approach. rsc.org In this strategy, the nitroarene is reduced in situ to the corresponding amine, which then undergoes reductive amination with the ketone, all within a single pot. rsc.org For example, a ruthenium-catalyzed reductive amination of ketones with nitroarenes using H2 as the reductant proceeds by reducing the nitro group, followed by condensation with the ketone and subsequent hydrogenation of the resulting imine. rsc.org

Reactivity and Mechanistic Investigations of N 3 Methylcyclohexyl Aniline

Detailed Analysis of Reaction Pathways and Key Intermediates in Catalytic Processes

The formation of N-cycloalkylanilines often proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" pathway, especially when using alcohols as alkylating agents. rsc.orgorganic-chemistry.org This process, catalyzed by transition metals like ruthenium, iridium, or palladium, involves several key steps. organic-chemistry.orgrsc.orgacs.org

Initially, the catalyst facilitates the dehydrogenation of the alcohol (e.g., 3-methylcyclohexanol) to form the corresponding ketone (3-methylcyclohexanone) and metal-hydride species. rsc.orgorganic-chemistry.org The ketone then undergoes condensation with aniline (B41778) to form an enamine or a Schiff base (imine) intermediate. researchgate.netrsc.org This intermediate is subsequently reduced by the metal-hydride species, transferring the "borrowed" hydrogen back to afford the final N-alkylated aniline product and regenerate the catalyst. organic-chemistry.org

A common alternative pathway involves the reductive amination of a ketone (e.g., 3-methylcyclohexanone) with an amine in the presence of a reducing agent. rsc.org In many catalytic systems, the reaction of a cyclohexanone (B45756) with aniline can lead to the formation of an N-cyclohexylidene-aniline intermediate. nih.govresearchgate.net This imine is a crucial branching point; it can be hydrogenated to the desired N-cyclohexylaniline or it can undergo further reactions. nih.govresearchgate.net

In copper-catalyzed reactions, mechanistic studies propose the formation of iminium ion intermediates, which are key electrophilic species that react with nucleophiles to form the final product. mdpi.com For instance, in reactions involving N-methyl-N-alkylanilines, an iminium ion is generated via oxidation, which then drives subsequent C-N bond formation. mdpi.com

Influence of Substrate Scope and Electronic/Steric Substituent Effects on Reactivity

The efficiency of N-alkylation reactions is significantly influenced by the electronic and steric properties of both the aniline and the alkylating agent.

Electronic Effects:

Aniline derivatives with electron-donating groups on the aromatic ring are generally more reactive in N-alkylation reactions. rsc.orgrsc.org

Conversely, anilines bearing electron-withdrawing groups can exhibit lower reactivity or require more forcing conditions. rsc.orgacs.org For example, in palladium-catalyzed N-alkylation, deactivated anilines can lead to reduced yields. rsc.org However, some catalytic systems show broad tolerance, successfully alkylating anilines with groups like -CF3, -NO2, and -CN. rsc.orgnih.gov

Steric Effects:

Steric hindrance plays a crucial role. Bulky substituents on either the aniline or the alkylating partner can decrease reaction rates and yields. rsc.orgacs.org For example, ortho-substituted anilines often react more slowly than their para-substituted counterparts. rsc.org

Studies on ruthenium-catalyzed N-alkylation of aniline with various diols showed that steric and electronic effects can influence catalytic activity. scispace.com

Despite this, many modern catalytic systems can accommodate significant steric bulk. N-alkylation has been successfully achieved with sterically hindered substrates like ortho-methylaniline and even bulky secondary amines like N-ethylaniline. rsc.orgnih.gov In some cases following an SN1 mechanism, steric hindrance from a bulky alcohol substrate was found to be minimal. sioc-journal.cn

The tables below summarize the impact of different substituents on the N-alkylation of anilines with various alcohols and other alkylating agents, as reported in several studies.

Table 1: Effect of Aniline Substituents on N-Benzylation Yield Data synthesized from studies on catalytic N-alkylation of substituted anilines with benzyl (B1604629) alcohol. rsc.orgresearchgate.net

| Aniline Substituent | Position | Electronic Nature | Reported Yield (%) rsc.org |

| -H | - | Neutral | 91 |

| -CH₃ | para | Donating | 81 |

| -OCH₃ | para | Donating | 71 |

| -Cl | para | Withdrawing | 82 |

| -Br | para | Withdrawing | 78 |

| -F | ortho | Withdrawing | 73 |

| -OCH₃ | ortho | Donating | 71 |

Table 2: Substrate Scope for N-Alkylation of Aniline with Various Alcohols Data synthesized from studies on catalytic N-alkylation reactions. rsc.orgnih.gov

| Alcohol | Product | Reported Yield (%) |

| Benzyl alcohol | N-Benzylaniline | 91 rsc.org |

| 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)aniline | 70 rsc.org |

| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)aniline | 65 rsc.org |

| 2-Methylbenzyl alcohol | N-(2-Methylbenzyl)aniline | 70 rsc.org |

| Cyclohexanol | N-Cyclohexylaniline | 85 nih.gov |

| n-Butanol | N-Butylaniline | 92 nih.gov |

Understanding Competitive Adsorption Phenomena in Heterogeneous Catalysis for Aniline Synthesis

In heterogeneous catalysis, the surface of the catalyst provides active sites where reactants adsorb and react. The selective synthesis of a target product often depends on the competitive adsorption of different species present in the reaction mixture. nih.govresearchgate.net

In the synthesis of primary anilines from cyclohexanones and ammonia (B1221849), a significant challenge is the formation of secondary N-cyclohexylanilines as byproducts. nih.govresearchgate.net This occurs because the primary aniline product can condense with the cyclohexanone substrate to form an N-cyclohexylidene-aniline intermediate, which is then hydrogenated. nih.govresearchgate.net

A key strategy to control selectivity involves exploiting competitive adsorption. nih.govresearchgate.net For example, in a palladium-catalyzed system, the addition of styrene (B11656) was shown to selectively block the adsorption of the N-cyclohexylidene-aniline intermediate on the Pd nanoparticle surface. researchgate.netresearchgate.net Styrene, acting as a hydrogen acceptor, preferentially adsorbs on the catalyst, thereby preventing the hydrogenation of the imine intermediate and favoring the desired dehydrogenative aromatization pathway to the primary aniline. nih.govresearchgate.netresearchgate.net

Similarly, modifying the catalyst support or surface can alter adsorption properties. Using a magnesium hydroxide (B78521) support for a palladium catalyst (Pd@Mg(OH)₂) was found to inhibit the adsorption of cyclohexanones on the palladium nanoparticles. nih.gov This suppression of ketone adsorption minimizes the formation of phenol (B47542) byproducts and favors the reaction pathway leading to primary anilines. nih.gov The precise tailoring of the electronic properties of the catalyst, such as inducing a positive charge on Pd nanoparticles, can also modulate the competitive adsorption of different functional groups on the reactant molecules. acs.org

Dehydrogenative Aromatization Processes in Cycloalkylamine-to-Aniline Transformations

Dehydrogenative aromatization is a powerful and atom-economical strategy for synthesizing anilines and other aromatic compounds from saturated carbocyclic precursors like cyclohexanones or cycloalkylamines. rsc.orgresearchgate.netchemrxiv.org This process avoids the need for pre-functionalized aromatic starting materials and often uses an oxidant or a hydrogen acceptor to drive the reaction. rsc.orgresearchgate.net In "acceptorless" dehydrogenation, the reaction generates molecular hydrogen (H₂) as the only byproduct. nih.govnih.govrsc.org

The catalytic transformation of a cycloalkylamine, such as N-(3-methylcyclohexyl)aniline, to its corresponding aromatic aniline involves the removal of hydrogen atoms from the cyclohexyl ring. This is typically achieved using heterogeneous catalysts based on precious metals like palladium, often alloyed with gold or supported on materials like alumina (B75360) or carbon. rsc.orgnih.gov

The mechanism on a Pd-based catalyst generally involves:

Adsorption of the cycloalkylamine onto the catalyst surface.

Sequential C-H bond activation and β-hydride elimination steps to form unsaturated intermediates and surface-bound palladium-hydride (Pd-H) species. nih.gov

These steps continue until the six-membered ring is fully aromatized.

The generated hydrogen is either released as H₂ gas (in acceptorless processes) or consumed by a hydrogen acceptor like styrene. rsc.orgnih.gov

Alloying palladium with gold has been shown to enhance catalytic activity for dehydrogenative aromatization, with Au–Pd/Al₂O₃ catalysts being more effective than monometallic Pd/Al₂O₃. rsc.org The choice of support and the presence of basic sites can also promote the dehydrogenation process. nih.gov For instance, basic supports can facilitate the deprotonation/metalation steps crucial for C-H activation. nih.gov

Stereochemical Implications in Reaction Mechanisms and Product Distribution

When chiral or prochiral substrates are used, the stereochemistry of the reactants can influence the reaction pathway and the stereochemical outcome of the products. In the context of forming N-(3-methylcyclohexyl)aniline, the starting material, 3-methylcyclohexanol (B165635) or 3-methylcyclohexanone (B152366), is chiral and exists as a mixture of cis and trans isomers.

The reaction of aniline with 3-methylcyclohexanol via a borrowing hydrogen mechanism involves the initial oxidation of the alcohol to 3-methylcyclohexanone. This ketone is achiral at the carbonyl carbon but retains the chiral center at position 3. The subsequent condensation with aniline forms an imine/enamine, and the final hydrogenation step regenerates a chiral center at the point of C-N bond formation.

The distribution of diastereomeric products will depend on the stereoselectivity of the hydrogenation step. The catalyst and reaction conditions can influence which face of the imine intermediate is preferentially attacked by the hydride. Without a chiral catalyst or directing group, a mixture of diastereomers of N-(3-methylcyclohexyl)aniline is typically expected.

In related reactions, the steric bulk of substituents has been shown to direct the stereochemical outcome. For example, in the synthesis of certain fluorinated anilines, the bulky 3-methylcyclohexyl group, which preferentially adopts a chair conformation with the methyl group in an equatorial position, creates significant steric hindrance that can direct reactions at other parts of the molecule. The stereochemistry of the cyclohexyl ring can therefore have a cascading effect on the selectivity of subsequent transformations.

Stereochemical Analysis and Control in N 3 Methylcyclohexyl Aniline Chemistry

Diastereomeric Considerations: Cis and Trans Isomers

N-(3-Methylcyclohexyl)aniline possesses two stereocenters on the cyclohexane (B81311) ring (at C1 and C3), leading to the existence of diastereomers, specifically cis and trans isomers. The relative orientation of the methyl group and the anilino group determines whether the isomer is cis (both groups on the same face of the ring) or trans (on opposite faces). The synthesis and separation of these diastereomers are fundamental challenges in organic synthesis.

The separation and precise identification of the cis and trans diastereomers of N-(3-Methylcyclohexyl)aniline and its derivatives are critical for their characterization and application. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of the diastereomers. The spatial arrangement of the protons on the cyclohexane ring results in distinct chemical shifts and coupling constants for the cis and trans isomers. For instance, the coupling constants of the methine protons adjacent to the nitrogen and the methyl group can help elucidate their relative axial or equatorial positions, which in turn defines the isomer. In some cases, Nuclear Overhauser Effect (NOE) analysis can provide definitive proof of the relative stereochemistry by observing through-space interactions between specific protons. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly with a chiral column, is another essential method. rsc.org It allows for the separation of the diastereomers and their subsequent identification based on their mass spectra. The retention times of the cis and trans isomers on the column will differ, enabling their quantification and the determination of the diastereomeric ratio (d.r.) in a mixture. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) on both normal and chiral stationary phases is also widely used for the separation of diastereomers. mdpi.com By selecting the appropriate column and mobile phase, baseline separation of the isomers can often be achieved, which is crucial for preparative-scale purification. mdpi.com

The development of synthetic methods that favor the formation of one diastereomer over the other is a key area of research. A prominent strategy for synthesizing N-(3-Methylcyclohexyl)aniline derivatives is the direct reductive amination of 3-methylcyclohexanone (B152366) with aniline (B41778) or its derivatives.

In palladium-catalyzed asymmetric reductive amination, high diastereoselectivity has been achieved. Research has shown that the reaction of (R)-(+)-3-methylcyclohexanone with various anilines using a chiral palladium catalyst can lead to the formation of trans-3-methylcyclohexylamine derivatives with excellent diastereoselectivity. This selectivity is attributed to the steric factors and the nature of the catalytic system, which directs the approach of the reducing agent to the in situ formed imine intermediate. For example, the bulky hydride-complex is thought to attack the cyclic imine intermediate from the equatorial direction. rsc.org

The choice of catalyst and reaction conditions plays a pivotal role in controlling the diastereomeric outcome. Preformed chiral palladium complexes have been shown to be highly efficient in catalyzing the direct diastereo- and enantioselective reductive amination of substituted cycloaliphatic ketones. rsc.org

Table 1: Diastereoselective Reductive Amination of (R)-3-methylcyclohexanone with Anilines

Aniline Derivative (R) Product Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %) H trans-N-(3-methylcyclohexyl)aniline 87 98:2 91 p-C2H5 trans-N-(3-methylcyclohexyl)-4-ethylaniline 90 98:2 95 m-CF3 trans-N-(3-methylcyclohexyl)-3-(trifluoromethyl)aniline 84 99:1 >99

Data sourced from studies on palladium-catalyzed asymmetric reductive amination. rsc.org

Enantioselective Approaches

Given the chirality of N-(3-Methylcyclohexyl)aniline, methods for the enantioselective synthesis of its analogues are highly valuable. Asymmetric catalysis provides a powerful platform for accessing enantioenriched chiral amines.

Asymmetric reductive amination is one of the most effective strategies for the synthesis of chiral amines. liv.ac.uk This one-pot reaction involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced by a chiral catalyst. rsc.orgacs.org

Palladium-based catalysts, in particular, have demonstrated significant success. chemrxiv.orgnih.gov Chiral (diphosphine)palladium(II) complexes are effective in promoting the asymmetric reductive amination of cycloaliphatic ketones with good yields and high enantiomeric excess. acs.org The reaction of 3-methylcyclohexanone with anilines in the presence of a chiral palladium catalyst and a hydrogen source can produce N-(3-Methylcyclohexyl)aniline derivatives with high enantioselectivity. rsc.orgrsc.orgacs.org

The success of asymmetric catalysis hinges on several interconnected factors, with ligand design and the reaction environment being paramount.

Ligand Design: The chiral ligand coordinated to the metal center is the primary source of asymmetry. In palladium-catalyzed reductive aminations, diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly used. rsc.org The steric and electronic properties of the ligand create a chiral environment around the metal, which differentiates between the two prochiral faces of the imine intermediate during the hydride transfer step. The steric bulk of the aniline derivatives also has an important effect on the stereocontrol of the process. rsc.org

Reaction Environment: The reaction conditions, including the solvent, temperature, and pressure (in the case of hydrogenation), significantly influence both the yield and the enantioselectivity. For instance, studies have shown that changes in temperature can affect the enantiomeric excess, with lower temperatures often leading to higher selectivity. mdpi.com The solvent can influence the stability and conformation of the catalytic species and the transition state, thereby impacting the stereochemical outcome.

Table 2: Catalyst Screening for Asymmetric Reductive Amination

Catalyst Precursor Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %) Pd/C 77 62:38 - Pd[(R)-BINAP]Cl2 87 97:3 92 Pd[(R)-H8-BINAP]Br2 90 98:2 98 Pd[(S)-Tol-BINAP]Br2 82 94:6 93

Results from the asymmetric reductive amination of 2-methylcyclopentanone (B130040) with aniline, illustrating the effect of different palladium catalysts. rsc.org

Conformational Dynamics of the Cyclohexyl Moiety and its Stereoelectronic Impact on Reactivity and Selectivity

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. youtube.com In N-(3-Methylcyclohexyl)aniline, the substituents (the anilino group and the methyl group) can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions, which are destabilizing. youtube.com

Generally, bulky substituents prefer the more stable equatorial position to avoid these steric clashes. core.ac.ukresearchgate.net The conformational equilibrium of the molecule will therefore favor the chair form where both the methyl and the anilino groups are in equatorial positions (trans isomer) or where the larger anilino group is equatorial (cis isomer).

These conformational preferences have a profound impact on the molecule's reactivity, a concept known as stereoelectronic effects. pharmacy180.comresearchgate.net For a reaction to occur, the participating orbitals must be properly aligned. pharmacy180.comnih.govrsc.org In the context of the reductive amination, the conformation of the intermediate cyclohexylimine dictates the trajectory of the nucleophilic attack by the hydride. The preferential attack from the equatorial direction to avoid steric hindrance often explains the observed diastereoselectivity. rsc.org The conformational locking or bias induced by the substituents is thus a key factor in controlling the stereochemical outcome of reactions involving the N-(3-Methylcyclohexyl)aniline scaffold.

Computational Chemistry Studies on N 3 Methylcyclohexyl Aniline

Quantum Chemical Calculations for Structural Characterization and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of moderate size. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org The process of geometry optimization involves finding the coordinates of the nuclei that correspond to a minimum on the potential energy surface (PES), which represents the most stable conformation of the molecule. scm.com

For N-(3-Methylcyclohexyl)aniline, DFT calculations would begin by building an initial 3D structure. The geometry would then be optimized using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron behavior. nih.gov This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. scm.com The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov

Studies on similar molecules, such as halosubstituted anilines, demonstrate that DFT can accurately predict geometrical properties and the effect of substituents on the molecular structure. dntb.gov.uaresearchgate.net For N-(3-Methylcyclohexyl)aniline, key parameters of interest would be the C-N bond length connecting the aniline (B41778) and cyclohexyl moieties, the pyramidalization at the nitrogen atom, and the conformational preference of the methyl group on the cyclohexyl ring (axial vs. equatorial).

Table 1: Illustrative Predicted Structural Parameters for an Aniline Derivative using DFT The following data is representative of typical outputs for geometry optimization on an aniline derivative, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N | 1.409 | C-N-H | 113.0 |

| N-H | 1.016 | H-N-H | 110.0 |

| C=C (aromatic) | 1.395 - 1.402 | C-C-C (aromatic) | 119.5 - 120.5 |

| C-H (aromatic) | 1.089 | H-C-C (aromatic) | 119.8 - 120.2 |

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rajdhanigroup.in Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used to study molecular interactions with high accuracy. researchgate.net These calculations are crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules interact with each other and with solvents.

For N-(3-Methylcyclohexyl)aniline, ab-initio calculations could be used to model its interaction with other molecules. For instance, a study of its dimer or its complex with a solvent molecule like water would reveal the preferred sites of interaction. rsc.org The nitrogen atom's lone pair and the N-H group of the aniline moiety are primary sites for hydrogen bonding. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often coupled with these calculations to characterize the nature and strength of these interactions. rsc.orgacs.org Such studies on aniline-water complexes have shown that substituent effects can influence the strength of hydrogen bonds by altering the electron density on the amino group. rsc.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products, identify high-energy transition states, and characterize transient intermediates that are difficult to observe experimentally. rsc.org

A chemical reaction can be visualized as a trajectory across a multi-dimensional potential energy surface (PES), which relates the potential energy of a system to the spatial coordinates of its atoms. longdom.orgwayne.edu Minima on this surface correspond to stable species (reactants, products, intermediates), while first-order saddle points represent transition states—the energy maxima along the reaction coordinate. libretexts.orgwikipedia.org

Computational methods can map the PES for a given reaction. longdom.org For a reaction involving N-(3-Methylcyclohexyl)aniline, such as electrophilic aromatic substitution or N-alkylation, calculations would first optimize the geometries of the reactants and products. researchgate.net Then, a transition state search would be performed to locate the saddle point connecting them. Techniques like the Intrinsic Reaction Coordinate (IRC) model are then used to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov A computational study on the reaction of 4-methyl aniline with OH radicals, for example, successfully used these methods to map out addition and H-abstraction pathways, calculating the barrier heights for each step. mdpi.com This analysis provides a detailed, step-by-step description of the reaction mechanism. nih.govsmu.edu

During a chemical reaction or molecular association, weak intermolecular interactions play a critical role. mdpi.com Hydrogen bonds (e.g., N-H···O) and non-classical interactions like C-H···π contacts (where a C-H bond interacts with the electron cloud of an aromatic ring) can significantly influence molecular conformation and reactivity. researchgate.netbohrium.com

Computational analysis can precisely characterize these interactions. For N-(3-Methylcyclohexyl)aniline, C-H bonds on the cyclohexyl ring could form C-H···π interactions with the aniline ring of another molecule. Ab-initio calculations on aniline heterodimers have shown that dispersion forces are a major stabilizing contribution in such complexes. researchgate.net Energy decomposition analysis (EDA) can further dissect the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the forces at play. mdpi.com

Prediction of Spectroscopic Parameters to Aid Experimental Characterization and Assignment

One of the most practical applications of computational chemistry is the prediction of spectroscopic properties. By calculating parameters that can be directly compared with experimental spectra (e.g., NMR, IR, UV-Vis), these methods can help confirm a molecule's structure and assign its spectral peaks. nih.govias.ac.in

DFT methods are highly effective for predicting a range of spectroscopic data. jmaterenvironsci.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical predictions of ¹H and ¹³C NMR chemical shifts for substituted anilines have shown good agreement with experimental values. jmaterenvironsci.com

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman spectra) is a standard output of geometry optimization. researchgate.net The predicted frequencies, after applying a scaling factor to account for anharmonicity and method limitations, can be used to assign the various vibrational modes (e.g., N-H stretch, C=C stretch) in an experimental spectrum. ias.ac.in

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. nih.govnih.gov This can help explain the color and photophysical properties of a compound.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Aniline Calculated values are representative of results from the GIAO method at the B3LYP/6-311G(d,p) level.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (C-N) | 146.5 | 147.2 |

| C2 / C6 | 115.8 | 116.5 |

| C3 / C5 | 129.3 | 130.1 |

| C4 | 118.9 | 119.6 |

Rational Design Principles for Novel Catalysts and Chemical Transformations through Computational Methods

The paradigm of catalyst development has been significantly reshaped by the advent of computational chemistry, moving from traditional trial-and-error methodologies towards a more predictive, in silico-driven approach. jnu.ac.in This shift is particularly impactful in the synthesis of complex molecules like N-(3-Methylcyclohexyl)aniline, where achieving high selectivity and efficiency is paramount. Computational methods provide profound insights into molecular interactions and reaction mechanisms, which are crucial for the rational design of novel catalysts and the optimization of chemical transformations. jnu.ac.in

At the heart of computational catalyst design lies the ability to model the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of reaction kinetics. Density Functional Theory (DFT) has emerged as a powerful tool in this domain, offering a good balance between accuracy and computational cost for systems relevant to organic synthesis and catalysis. nih.govumd.edu

Key Principles in Computational Catalyst Design:

Understanding Reaction Mechanisms: A detailed understanding of the reaction mechanism is the cornerstone of rational catalyst design. Computational studies can elucidate the step-by-step pathway of a chemical transformation, identifying reaction intermediates and the rate-determining step. For instance, in the N-alkylation of anilines, DFT calculations can help to understand the role of the catalyst in both the dehydrogenation of the alcohol and the hydrogenation of the imine intermediate. researchgate.net

Descriptor-Based Approaches: A powerful strategy in computational catalyst design is the use of descriptors. These are specific, calculable properties of a catalyst that correlate with its activity and selectivity. chemrxiv.org By calculating the value of a descriptor for a range of potential catalysts, it is possible to screen for the most promising candidates before undertaking experimental work. Common descriptors include adsorption energies of reactants and intermediates, and electronic properties of the catalyst active site.

Ligand and Solvent Effects: The performance of a catalyst is often highly dependent on its coordination environment (ligands) and the solvent in which the reaction is carried out. Computational models can systematically investigate the influence of different ligands and solvents on the catalytic cycle. This allows for the fine-tuning of the catalyst system to achieve optimal performance. For example, in the palladium-catalyzed allylation of primary amines, DFT calculations have been used to understand how the steric hindrance of the ligand influences the regio- and stereoselectivity of the reaction.

Predicting Selectivity: Many chemical reactions can proceed through multiple pathways, leading to different products. Computational methods can be used to calculate the activation barriers for each of these pathways, allowing for the prediction of the major product. This is particularly important for achieving high chemo-, regio-, and stereoselectivity.

Illustrative Application to N-(3-Methylcyclohexyl)aniline Synthesis:

While specific computational studies on the catalytic synthesis of N-(3-Methylcyclohexyl)aniline are not extensively available, the principles of rational design can be readily applied. For example, in a hypothetical hydroamination reaction between 3-methylcyclohexene (B1581247) and aniline, computational chemistry could be employed to:

Screen Potential Catalysts: A range of transition metal catalysts could be computationally screened based on their predicted activity for C-N bond formation. DFT calculations could be used to determine the binding energies of the reactants to the catalyst and the energy barriers for the key reaction steps.

Optimize Ligand Structure: For a promising metal catalyst, the electronic and steric properties of the supporting ligands could be systematically varied in silico to enhance the catalyst's performance.

Elucidate the Reaction Mechanism: The detailed mechanism of the hydroamination reaction could be investigated to identify the rate-limiting step and any potential side reactions. This knowledge would be invaluable for optimizing the reaction conditions.

Illustrative Data from Computational Studies:

To demonstrate the type of data generated in computational catalyst design, the following tables provide hypothetical results for a generic N-alkylation reaction.

Table 1: Calculated Activation Energies for the Rate-Determining Step of a Hypothetical N-Alkylation Reaction with Different Catalysts.

| Catalyst | Ligand | Solvent | Activation Energy (kcal/mol) |

| Pd | PPh3 | Toluene | 25.8 |

| Pd | dppf | Toluene | 22.1 |

| Ni | IPr | THF | 28.4 |

| Ni | IMes | THF | 26.9 |

This table illustrates how computational chemistry can be used to compare the predicted activity of different catalyst systems.

Table 2: Predicted Regioselectivity in a Hypothetical Catalytic Reaction Based on Calculated Energy Barriers.

| Catalyst | Pathway | Product | Energy Barrier (kcal/mol) | Predicted Selectivity |

| Catalyst A | A | Linear | 18.5 | 95:5 |

| B | Branched | 20.1 | ||

| Catalyst B | A | Linear | 21.3 | 10:90 |

| B | Branched | 19.7 |

This table demonstrates the use of computational methods to predict the selectivity of a catalytic transformation.

Advanced Applications and Derivatization in Organic Synthesis

Role of N-(3-Methylcyclohexyl)aniline in Ligand and Catalyst Development

N-(3-Methylcyclohexyl)aniline serves as a valuable scaffold in the development of ligands and catalysts due to its unique structural features, which combine an aromatic amine with a bulky, chiral-capable aliphatic group. Aniline (B41778) derivatives are foundational in creating ligands for transition metal catalysts that drive a wide array of chemical transformations. organic-chemistry.orgscu.edu.cn The nitrogen atom of the aniline moiety can be readily incorporated into more complex ligand structures, such as bidentate or pincer-type ligands, which are crucial for stabilizing and activating metal centers. epfl.ch

The development of chiral metal complex catalysts is a significant focus in asymmetric catalysis. scu.edu.cn Amines and amino acids are common starting materials for synthesizing new families of chiral ligands. scu.edu.cn The 3-methylcyclohexyl group in N-(3-Methylcyclohexyl)aniline introduces steric bulk and potential stereocenters, which can be exploited to create a chiral environment around a metal catalyst. This is instrumental in achieving high enantioselectivity in asymmetric reactions, where the catalyst directs the formation of one enantiomer over the other.

Well-defined nickel pincer complexes, for example, have demonstrated high catalytic activity in challenging cross-coupling reactions. epfl.ch The synthesis of such complexes often involves the metallation of ligands derived from various amines. epfl.ch The structural and electronic properties of the aniline ligand can be fine-tuned to enhance catalyst performance, stability, and efficiency in reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. organic-chemistry.org The introduction of aniline as a stabilizing ligand offers significant electronic and structural diversity, which can be leveraged to improve catalytic activity. organic-chemistry.org

Table 1: Examples of Aniline Derivatives in Catalyst Systems

| Catalyst/Ligand Type | Aniline Derivative Class | Application | Key Features |

|---|---|---|---|

| Palladium-NHC Precatalysts | Substituted Anilines | Suzuki-Miyaura, Buchwald-Hartwig Amination | Air- and moisture-stable; tunable electronic/steric properties. organic-chemistry.org |

| Nickel Pincer Complexes | Amido bis(amine) Ligands | Alkyl-Alkyl Kumada Coupling | High activity for sterically hindered substrates; good functional group tolerance. epfl.ch |

| Chiral N,N'-Dioxide Ligands | Amino Acid-Derived Amides | Asymmetric Lewis Acid Catalysis | Forms effective chiral complexes with various metals; highly tunable structure. scu.edu.cn |

Synthetic Utility as a Key Intermediate for More Complex Organic Molecules

N-(3-Methylcyclohexyl)aniline is a versatile building block in organic synthesis, serving as a key intermediate for the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The core structure, containing a reactive aniline unit and a modifiable cyclohexyl ring, allows for diverse chemical transformations.

Aniline derivatives are fundamental starting materials for producing various dyes and pigments, as the amino group facilitates electrophilic substitution reactions for further functionalization. ontosight.ai In medicinal chemistry, the structural motifs of substituted anilines are leveraged to modulate biological interactions and are explored for potential therapeutic applications, including anti-inflammatory agents. The compound can serve as a precursor in multi-step syntheses, where its structure is incorporated into a larger target molecule. dokumen.pub For instance, derivatives of similar compounds, like 2-Fluoro-6-(3-methylcyclohexyl)aniline, are studied for potential antimicrobial and anticancer properties.

The synthesis of complex organic molecules often relies on the coupling of simpler, readily available fragments. dokumen.pub N-(3-Methylcyclohexyl)aniline, with its distinct aromatic and aliphatic domains, can be functionalized selectively at either part. The aniline nitrogen can undergo acylation, alkylation, or be used in coupling reactions, while the phenyl ring and cyclohexyl group can be modified through other reactions, making it a strategic component in retrosynthetic analysis. dokumen.pub

Table 2: Synthetic Applications of Aniline Intermediates

| Product Class | Role of Aniline Intermediate | Example Application | Reference |

|---|---|---|---|

| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs). | Derivatives explored for anti-inflammatory and analgesic properties. | |

| Dyes and Pigments | Precursor undergoing electrophilic substitution for color tuning. | Production of various industrial dyes. | ontosight.ai |

| Agrochemicals | Core structure for herbicides and pesticides. | Used as an intermediate in the synthesis of various organic compounds. |

| Complex Molecules | Strategic fragment in multi-step total synthesis. | Synthesis of C-glucopyranosyl nucleosides. | acs.org |

Strategies for C-H Functionalization and Further Chemical Derivatization

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful tool in organic synthesis, offering a more step-economical and efficient way to elaborate molecules. sigmaaldrich.cnnih.gov For N-(3-Methylcyclohexyl)aniline, C–H functionalization can be targeted at either the aromatic ring or the aliphatic cyclohexyl group, presenting unique opportunities for derivatization.

Aromatic C–H functionalization of aniline derivatives often relies on the use of a directing group attached to the nitrogen atom. nih.govacs.org This strategy typically leads to ortho-functionalization of the phenyl ring. nih.govacs.org However, recent advances have enabled selective functionalization at the remote para-position using specialized catalyst systems, such as those based on Pd/S,O-ligands, which can override the intrinsic directing effect of the amino group. nih.govacs.org Furthermore, temporary directing groups can be employed to achieve meta-selective C-H functionalization. These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and vinyl moieties, thereby expanding the molecular complexity.

Aliphatic C–H functionalization of the 3-methylcyclohexyl ring is also a viable strategy. acs.org Photoredox catalysis, for example, can be used to generate radicals from unactivated C(sp³)–H bonds, which can then engage in various coupling reactions. acs.org This approach allows for the alkylation and heteroarylation of secondary and tertiary C–H bonds, such as those present in the cyclohexyl ring, under mild conditions. acs.org

Beyond C–H activation, N-(3-Methylcyclohexyl)aniline can undergo a variety of other chemical reactions:

Oxidation: The aniline moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Catalytic hydrogenation can reduce the aromatic ring.

Substitution: The amino group can be converted into other functionalities, and the aromatic ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and existing substituents.

Advanced Analytical Characterization Techniques for N 3 Methylcyclohexyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereoisomeric Assignment (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(3-Methylcyclohexyl)aniline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy allows for the identification and assignment of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine proton (N-H), and the aliphatic protons of the methylcyclohexyl ring. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), and their splitting patterns provide information about the substitution on the aniline (B41778) ring. The N-H proton signal is usually a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aliphatic protons of the cyclohexyl ring and the methyl group resonate in the upfield region (δ 0.5-4.0 ppm). The presence of stereoisomers (cis/trans) would result in a more complex spectrum, with separate signals for the protons in each isomer.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A distinct signal is expected for each unique carbon atom. The aromatic carbons of the aniline ring typically resonate between δ 110-150 ppm. The carbons of the methylcyclohexyl group will appear in the upfield region (δ 15-60 ppm). The number of signals can help confirm the presence of stereoisomers, as chemically non-equivalent carbons in different isomers will produce separate peaks.

Below are the predicted NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.2 | Multiplet |

| NH | 3.5 - 4.5 | Broad Singlet |

| Cyclohexyl-CH-N | 3.0 - 3.5 | Multiplet |

| Cyclohexyl-CH-CH₃ | 1.5 - 2.0 | Multiplet |

| Cyclohexyl-CH₂ | 1.0 - 1.9 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl C-H/C-CH₃ | 30 - 45 |

| Cyclohexyl C-H₂ | 20 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. This allows for the unambiguous confirmation of the elemental composition and molecular formula of this compound (C₁₃H₁₉N). Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

When analyzed by HRMS, the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured to several decimal places. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed formula, C₁₃H₁₉N (189.15175 g/mol ). A close match between the experimental and theoretical mass provides strong evidence for the compound's identity.

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The molecule can be observed as different adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Predicted m/z values for these common adducts are critical for interpreting the HRMS data. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 190.15903 |

| [M+Na]⁺ | 212.14097 |

| [M+K]⁺ | 228.11491 |

Chromatographic Methods for Purification and Purity Assessment (Gas Chromatography, Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. The choice of method depends on the scale and purpose of the separation.

Thin Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. tifr.res.in A small spot of the compound is applied to a silica gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). Due to its secondary amine group and the nonpolar hydrocarbon structure, this compound is expected to be a compound of intermediate polarity. A typical mobile phase for aniline derivatives on silica gel would be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgresearchgate.net The position of the spot, represented by the retardation factor (Rf), helps in assessing its purity.

Column Chromatography is the primary method for purifying organic compounds on a larger scale. orgsyn.org The principle is similar to TLC, using a stationary phase (commonly silica gel) packed into a column. The crude compound is loaded onto the top of the column and eluted with a mobile phase. researchgate.net Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For this compound, a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, would likely be effective for separating it from nonpolar impurities and more polar byproducts.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. epa.gov The sample is vaporized and injected into a long capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. This compound is sufficiently volatile for GC analysis. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. A pure sample should ideally show a single peak in the chromatogram. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the compound and any impurities based on their mass spectra. rsc.org

Illustrative Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Purity check, reaction monitoring |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane and Ethyl Acetate | Purification |

Application of X-ray Diffraction for Solid-State Structure Determination of Crystalline Derivatives

While this compound is likely an oil or a low-melting solid at room temperature, X-ray diffraction can be a definitive method for determining its three-dimensional structure, including its absolute stereochemistry, provided a suitable single crystal can be obtained. This is typically achieved by converting the compound into a crystalline derivative.

The formation of a salt or an amide can introduce intermolecular interactions, such as hydrogen bonding, which facilitate crystallization. For instance, reacting the amine with a chiral acid could not only yield a crystalline salt but also aid in the separation of enantiomers. Alternatively, acylation of the amine to form an amide derivative can also produce a crystalline solid.

Once a suitable single crystal of a derivative is grown, X-ray diffraction analysis is performed. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a chiral molecule like this compound, X-ray diffraction of a derivative containing a heavy atom or a known chiral center can be used to determine the absolute configuration of its stereocenters.

Future Perspectives in N 3 Methylcyclohexyl Aniline Research

Development of Novel and More Efficient Catalytic Systems for its Synthesis

The synthesis of N-substituted anilines, including N-(3-Methylcyclohexyl)aniline, is a cornerstone of industrial and fine chemical production. Future research will undoubtedly focus on the development of more efficient and sustainable catalytic systems for its synthesis, moving beyond traditional methods that often require harsh conditions and stoichiometric reagents.

A primary avenue of investigation will be the design of novel homogeneous catalysts . This includes the development of catalysts based on earth-abundant and non-precious metals such as nickel, copper, and iron, which offer a more sustainable alternative to noble metal catalysts like palladium and platinum. rsc.org For instance, research into nickel-based catalysts, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, has shown high efficiency in the N-alkylation of anilines with a broad range of alcohols. rsc.org The exploration of manganese pincer complexes also presents a promising direction for the selective N-alkylation of anilines under mild conditions. nih.gov Future work will likely focus on tailoring these catalysts to enhance their activity and selectivity for the specific reaction between 3-methylcyclohexanol (B165635) and aniline (B41778).

The development of heterogeneous catalysts is another critical research frontier. These catalysts offer significant advantages in terms of ease of separation, reusability, and integration into continuous flow processes. Recent advancements in the use of metal-organic frameworks (MOFs) as catalyst supports, such as a bipyridyl metal–organic framework supporting a cobalt catalyst, have demonstrated high efficacy in the N-alkylation of aniline derivatives. rsc.org Further research is expected to explore the design of MOFs with optimized pore sizes and active site distributions for the synthesis of N-(3-Methylcyclohexyl)aniline. Additionally, the use of supported metal nanoparticles, such as palladium on various support materials, will continue to be an active area of research, with a focus on improving catalyst stability and preventing metal leaching. mdpi.com

The following table summarizes potential catalytic systems for future investigation in the synthesis of N-(3-Methylcyclohexyl)aniline:

| Catalyst Type | Metal Center | Ligand/Support | Key Advantages |

| Homogeneous | Nickel | Ligand-free | Earth-abundant, cost-effective |

| Homogeneous | Manganese | Pincer ligands | High selectivity, mild conditions |

| Heterogeneous | Cobalt | Metal-Organic Framework | Reusability, high efficiency |

| Heterogeneous | Palladium | Carbon, Zeolites, etc. | High activity, potential for continuous flow |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A profound understanding of the reaction mechanisms governing the synthesis of N-(3-Methylcyclohexyl)aniline is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these mechanisms.

Computational approaches , particularly Density Functional Theory (DFT), will be instrumental in mapping out potential reaction pathways and calculating the energetic profiles of transition states and intermediates. mdpi.com These computational studies can provide insights into the role of the catalyst, the solvent, and the substituents on the reactants in directing the course of the reaction. For example, computational studies on the reaction of 4-methyl aniline with OH radicals have elucidated the dominant reaction channels and provided valuable kinetic data. mdpi.com By integrating experimental observations with computational models, researchers can gain a comprehensive understanding of the reaction mechanism at a molecular level.

This integrated approach will be crucial for addressing key mechanistic questions, such as the mode of activation of the C-N bond forming partners and the nature of the catalytically active species.

Expanding the Scope of Stereoselective Transformations for Accessing Chiral Derivatives

The presence of a chiral center in the 3-methylcyclohexyl moiety of N-(3-Methylcyclohexyl)aniline opens up opportunities for the synthesis of enantiomerically pure derivatives, which are of significant interest in medicinal chemistry and materials science. Future research will focus on expanding the repertoire of stereoselective transformations to access these chiral molecules with high enantiopurity.

A key area of development will be asymmetric catalysis . This will involve the design and application of chiral catalysts that can differentiate between the enantiotopic faces of the reactants, leading to the preferential formation of one enantiomer. For the synthesis of chiral N-aryl cyclic amines, various catalytic systems are being explored. While not directly on the target molecule, the principles of stereoselective synthesis of cyclic amines are highly relevant. organic-chemistry.org

The development of organocatalysis also presents a promising avenue for the stereoselective synthesis of N-(3-Methylcyclohexyl)aniline derivatives. Chiral organocatalysts, such as chiral phosphoric acids and their derivatives, have been successfully employed in a variety of asymmetric transformations. mdpi.com Future work will likely explore the application of these catalysts to the enantioselective N-alkylation of aniline with prochiral 3-methylcyclohexanone (B152366) or the kinetic resolution of racemic 3-methylcyclohexanol.

The following table outlines potential stereoselective strategies for future exploration:

| Strategy | Catalyst/Reagent | Transformation |

| Asymmetric Catalysis | Chiral metal complexes | Asymmetric reductive amination of 3-methylcyclohexanone with aniline |

| Organocatalysis | Chiral phosphoric acids | Enantioselective N-alkylation with prochiral substrates |

| Biocatalysis | Enzymes (e.g., transaminases) | Enantioselective synthesis from prochiral precursors |

Integration into Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orgunibo.it Future research on N-(3-Methylcyclohexyl)aniline will be heavily influenced by the need for more sustainable and environmentally benign synthetic methods.

A major focus will be on the use of green solvents or the development of solvent-free reaction conditions. mdpi.com The replacement of volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, will be a key research objective. Microwave-assisted synthesis, which can often be performed under solvent-free conditions, has been shown to be an effective green chemistry approach for the synthesis of various heterocyclic compounds and substituted anilines. rasayanjournal.co.inchemrxiv.org

The development of catalytic systems that operate under milder reaction conditions (lower temperatures and pressures) will also be a priority. This not only reduces energy consumption but can also lead to improved selectivity and reduced byproduct formation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents with the only byproduct being water, is a prime example of a green and atom-economical approach to N-alkylation. rsc.org

Furthermore, the integration of N-(3-Methylcyclohexyl)aniline synthesis into continuous flow processes offers the potential for improved efficiency, safety, and scalability. The use of heterogeneous catalysts is particularly well-suited for flow chemistry applications.

Exploration of Emerging Synthetic Applications in Advanced Materials Science and Fine Chemicals

While the current applications of N-(3-Methylcyclohexyl)aniline are not extensively documented in the public domain, its structural features suggest significant potential for its use as a building block in advanced materials and fine chemicals. Future research will likely focus on exploring these emerging applications.

In materials science , N-substituted anilines are known precursors to a variety of polymers and functional materials. wjpmr.com The incorporation of the 3-methylcyclohexyl group could impart unique properties, such as improved solubility, thermal stability, or specific optical properties, to these materials. For example, derivatives of N-(3-Methylcyclohexyl)aniline could be explored as monomers for the synthesis of novel polyanilines or as components in liquid crystal displays.

In the realm of fine chemicals , N-aryl amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. wjpmr.com The specific stereochemistry of chiral derivatives of N-(3-Methylcyclohexyl)aniline could be leveraged to develop new bioactive molecules with enhanced efficacy and reduced side effects. For instance, substituted N-phenylmaleimides, which can be synthesized from substituted anilines, are of considerable interest due to their biological properties. researchgate.nettandfonline.com Research in this area will involve the synthesis of a library of derivatives and their subsequent screening for various biological activities.

The potential applications are summarized in the table below:

| Field | Potential Application | Rationale |

| Materials Science | Monomers for specialty polymers | Introduction of chiral and alicyclic moieties for tailored properties |

| Materials Science | Components of liquid crystals | Potential for inducing specific mesophases |

| Fine Chemicals | Pharmaceutical intermediates | Chiral scaffold for the synthesis of bioactive molecules |

| Fine Chemicals | Agrochemical synthesis | Potential for novel pesticides and herbicides with specific modes of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |